molecular formula C9H7ClN2O B6341837 4-(3-Chlorophenyl)-1,2-oxazol-5-amine CAS No. 1020058-39-2

4-(3-Chlorophenyl)-1,2-oxazol-5-amine

Cat. No.: B6341837
CAS No.: 1020058-39-2
M. Wt: 194.62 g/mol
InChI Key: RHFLAYMFDVUEKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through a cyclodehydration reaction or a condensation reaction. The 3-chlorophenyl group could potentially be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, which is aromatic and therefore contributes to the compound’s stability. The 3-chlorophenyl group is also aromatic, and the chlorine atom is electronegative, which could influence the compound’s reactivity .


Chemical Reactions Analysis

As an aromatic compound, “4-(3-Chlorophenyl)-1,2-oxazol-5-amine” could potentially undergo electrophilic aromatic substitution reactions. The presence of the electron-donating amine group and the electron-withdrawing chlorine atom could direct these reactions to specific positions on the aromatic rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amine group could allow the compound to participate in hydrogen bonding, which could influence its solubility in different solvents .

Future Directions

The potential applications of “4-(3-Chlorophenyl)-1,2-oxazol-5-amine” would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized for use in various applications, such as medicinal chemistry .

Mechanism of Action

Properties

IUPAC Name

4-(3-chlorophenyl)-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-7-3-1-2-6(4-7)8-5-12-13-9(8)11/h1-5H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFLAYMFDVUEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(ON=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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